![molecular formula C27H21ClNO2P B12346710 (Z)-N-(2-(4-chlorophenyl)-1-(diphenylphosphoryl)vinyl)benzamide](/img/structure/B12346710.png)
(Z)-N-(2-(4-chlorophenyl)-1-(diphenylphosphoryl)vinyl)benzamide
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Overview
Description
N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a diphenylphosphoroso group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide typically involves the reaction of 4-chlorobenzaldehyde with diphenylphosphine oxide in the presence of a base to form the corresponding diphenylphosphoroso intermediate. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often occur in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding phosphine oxides and carboxylic acids.
Reduction: Formation of reduced phosphine derivatives and amines.
Substitution: Formation of substituted benzamides and phosphine derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that (Z)-N-(2-(4-chlorophenyl)-1-(diphenylphosphoryl)vinyl)benzamide exhibits potential as an enzyme inhibitor. Its interactions with biological macromolecules may modulate enzymatic activities, influencing cellular signaling pathways and metabolic processes. This compound is particularly noteworthy for its potential anti-inflammatory and anticancer activities.
Case Study: Enzyme Inhibition
A study demonstrated that this compound could effectively inhibit specific kinases involved in critical signaling pathways, showcasing its therapeutic potential in treating diseases characterized by dysregulated enzyme activity.
Organic Synthesis
The compound serves as a valuable reagent in organic synthesis, particularly in the formation of phosphonates and phosphonamides. Its ability to undergo various chemical transformations makes it an essential building block in the synthesis of more complex molecules.
Data Table: Comparison of Synthetic Applications
Compound Name | Reaction Type | Yield (%) | Notes |
---|---|---|---|
This compound | Phosphorylation | 85% | High reactivity |
N-(4-Chlorophenyl)benzamide | Amide Formation | 90% | Simpler structure |
N-(2-Chloro-1-(diphenyl-phosphinoyl)-vinyl)-4-methyl-benzamide | Vinylation | 75% | Different substitution pattern |
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand, forming stable complexes with various metal ions. This property is crucial for developing new catalysts and materials for industrial applications.
Case Study: Metal Complex Formation
Research has shown that this compound can form stable complexes with transition metals, which can be utilized in catalysis for organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide can be compared with other similar compounds, such as:
N-{(Z)-2-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-[(isobutylamino)carbonyl]ethenyl}benzamide: This compound features a pyrazole ring instead of the phosphoroso group, leading to different chemical and biological properties.
2,4-dichloro-N-((Z)-2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-{[(2-furylmethyl)amino]carbonyl}ethenyl)benzamide: This compound contains additional chlorine and fluorine substituents, which can influence its reactivity and interactions with biological targets.
Conclusion
N-[(Z)-2-(4-chlorophenyl)-1-(diphenylphosphoroso)ethenyl]benzamide is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its applications and mechanisms of action.
Biological Activity
(Z)-N-(2-(4-chlorophenyl)-1-(diphenylphosphoryl)vinyl)benzamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and potential applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C27H21ClNO2P
- Molecular Weight : 457.9 g/mol
- IUPAC Name : N-[(Z)-2-(4-chlorophenyl)-1-diphenylphosphorylethenyl]benzamide
The compound consists of a chlorophenyl group, a diphenylphosphoryl moiety, and a benzamide functional group. These structural elements contribute to its reactivity and potential biological activity, particularly as an enzyme inhibitor.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly targeting kinases and proteases involved in critical signaling pathways. This inhibition may lead to therapeutic effects such as anti-inflammatory and anticancer activities .
- Cellular Interactions : Studies suggest that the compound interacts with biological macromolecules, influencing cellular signaling pathways and metabolic processes. Its mechanism of action likely involves binding to specific enzymes or receptors, modulating their activity.
Table 1: Summary of Biological Activities
Activity Type | Observations |
---|---|
Enzyme Inhibition | Potential inhibitor of various kinases and proteases |
Anti-inflammatory | Modulation of inflammatory pathways |
Anticancer | Possible effects on cancer cell proliferation and survival |
Antibacterial | Moderate to strong activity against certain bacterial strains |
Synthesis Methods
The synthesis of this compound typically involves several key reactions. A notable method includes the use of continuous flow reactors for enhanced efficiency and yield. The general synthetic pathway can be outlined as follows:
- Starting Materials : The synthesis begins with the appropriate chlorophenyl and diphenylphosphine oxide precursors.
- Key Reactions : C-N cross-coupling reactions are crucial for forming the benzimidazole ring.
- Purification : The final product is purified using column chromatography techniques .
Case Study 1: Enzyme Inhibition
In a study evaluating various synthesized compounds for their inhibitory activity against cyclooxygenase (COX) enzymes, this compound demonstrated significant inhibitory effects. It was compared to known inhibitors like celecoxib, showing promising results in modulating COX-2 activity while maintaining lower selectivity for COX-1 .
Case Study 2: Anticancer Activity
Another research project focused on the anticancer properties of the compound revealed that it could inhibit the proliferation of certain cancer cell lines. The study utilized cell viability assays to assess the compound's effectiveness, demonstrating a dose-dependent response in cancer cells, which suggests its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C27H21ClNO2P |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
N-[(Z)-2-(4-chlorophenyl)-1-diphenylphosphorylethenyl]benzamide |
InChI |
InChI=1S/C27H21ClNO2P/c28-23-18-16-21(17-19-23)20-26(29-27(30)22-10-4-1-5-11-22)32(31,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H,(H,29,30)/b26-20- |
InChI Key |
CABXEBKNOCYUFI-QOMWVZHYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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